4,6-庚二炔-2-醇,7-苯基-,(2R)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar diarylheptanoids and oligoenes. Diarylheptanoids, such as the one synthesized in paper , are a class of natural products that often exhibit bioactive properties. Oligoenes, as discussed in papers and , are compounds with multiple conjugated double bonds, which can be synthesized through various methods including Wittig reactions and metathesis chemistry.

Synthesis Analysis

The synthesis of related diarylheptanoids and oligoenes involves several key steps. The total synthesis of a bioactive diarylheptanoid in paper was achieved through Wittig olefination, hydrolytic kinetic resolution, and olefin cross-metathesis. Similarly, the synthesis of oligoenes with up to 23 conjugated double bonds in paper utilized Wittig-like reactions and metathesis chemistry. Paper reports the synthesis of oligoenes with up to 15 double bonds through Wittig-like reactions and McMurry coupling reactions. These methods could potentially be adapted for the synthesis of "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-".

Molecular Structure Analysis

The molecular structure of compounds similar to "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-" can be characterized by various techniques. For instance, the crystal structure of a related compound was determined in paper , showing that the aromatic rings are almost coplanar with specific dihedral angles. This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving diarylheptanoids and oligoenes are complex and can be influenced by the structure of the compounds. The papers do not provide specific reactions for "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-", but the synthesis methods described in papers , , and involve reactions that could be relevant, such as olefination, cross-metathesis, and coupling reactions. These reactions are important for constructing the carbon-carbon double bonds that define the oligoene structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of diarylheptanoids and oligoenes are determined by their molecular structure. While the papers do not discuss the specific properties of "4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)-", they do provide insights into related compounds. For example, the crystal structure analysis in paper reveals strong hydrogen bonding interactions that can influence the compound's solubility and melting point. The optical spectroscopy of oligoenes in paper shows significant vibronic resolution, which is indicative of their electronic properties and potential applications in materials science.

科学研究应用

植物雌激素活性

二芳基庚烷类,包括与 4,6-庚二炔-2-醇,7-苯基-,(2R)- 相关的化合物,因其植物雌激素特性而受到研究。对莪术根茎的研究表明,某些二芳基庚烷类表现出的雌激素活性与已知的植物雌激素染料木黄酮相当甚至更高。这表明在雌激素相关疗法或研究中的潜在应用 (Suksamrarn 等人,2008)。

抗炎作用

从莪术中提取的二芳基庚烷类已被证明具有显着的抗炎作用。这具体表现为抑制巨噬细胞中一氧化氮的产生,这是一种抗炎活性的指标。这些发现表明在抗炎药或治疗的开发中具有潜在的应用 (Sornkaew 等人,2015)。

抑制一氧化氮的产生

对与莪术密切相关的莪术中二芳基庚烷类进行的进一步研究也证明了对巨噬细胞中一氧化氮产生的抑制作用。这支持了二芳基庚烷类的抗炎潜力,而 4,6-庚二炔-2-醇,7-苯基-,(2R)- 等化合物可能是这些作用的核心 (Li 等人,2010)。

分析方法开发

已经做出努力来开发分析方法来量化莪术根茎和相关产品中的二芳基庚烷类。为此,使用了具有二极管阵列检测 (DAD) 的高效液相色谱 (HPLC)。这表明这些化合物在药品和草药中药中的重要性,反映了它们的潜在治疗应用 (Yingngam 等人,2018)。

属性

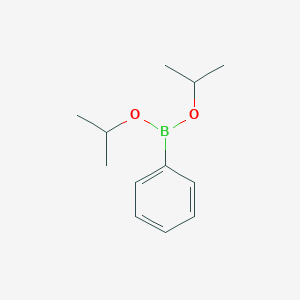

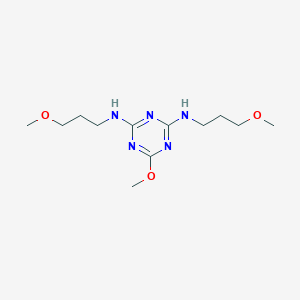

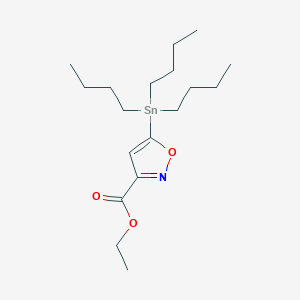

IUPAC Name |

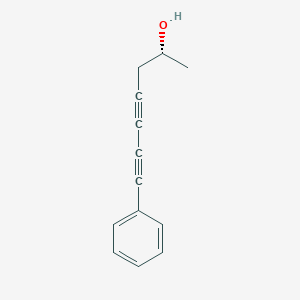

(2R)-7-phenylhepta-4,6-diyn-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-12,14H,8H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBDTHLFIKDCBG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC#CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#CC#CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435866 |

Source

|

| Record name | 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- | |

CAS RN |

501086-15-3 |

Source

|

| Record name | 4,6-Heptadiyn-2-ol, 7-phenyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)